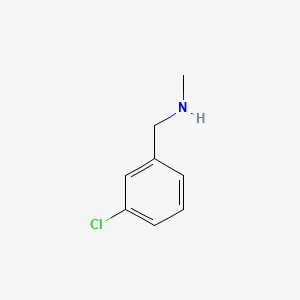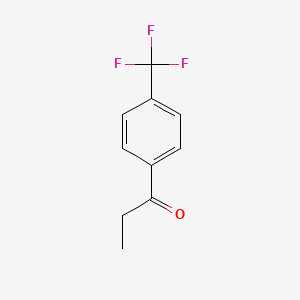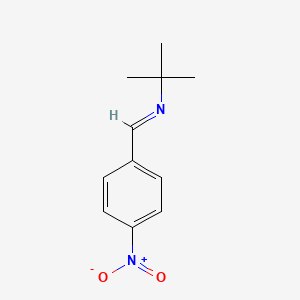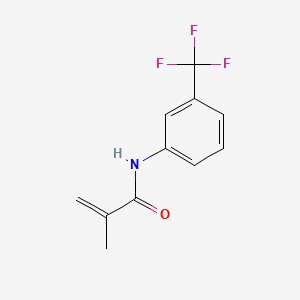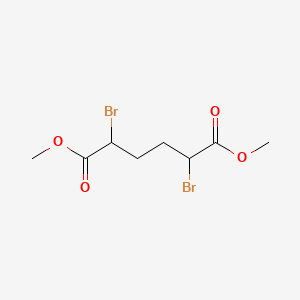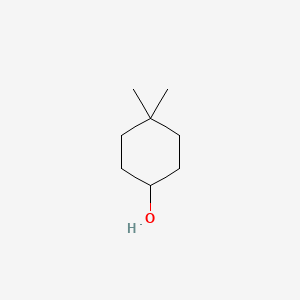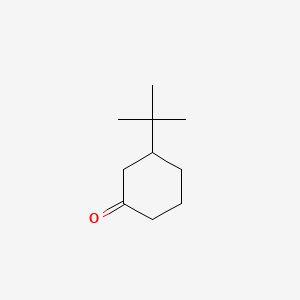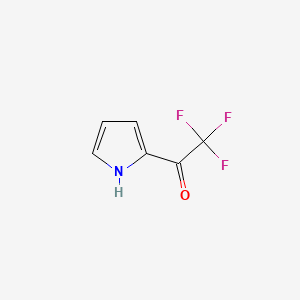
2-(Trifluoroacetyl)pyrrole
Übersicht
Beschreibung
2-(Trifluoroacetyl)pyrrole is a chemical compound with the molecular formula C6H4F3NO. It is a 2-substituted pyrrole derivative, characterized by the presence of a trifluoroacetyl group attached to the pyrrole ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Trifluoroacetyl)pyrrole can be synthesized by reacting pyrrole with trifluoroacetic anhydride in benzene at 0°C . The reaction proceeds as follows:
Pyrrole+Trifluoroacetic anhydride→this compound
The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. Industrial production would likely involve larger reaction vessels, automated control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoroacetyl)pyrrole undergoes various chemical reactions, including:
Hydrogenation: Enantioselective hydrogenation to form the corresponding alcohol using a platinum catalyst modified with synthetic chiral amines.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrogenation: 5wt.% platinum on aluminum oxide catalyst, modified with chiral amines.
Substitution: Various nucleophiles can be used to replace the trifluoroacetyl group, depending on the desired product.
Major Products Formed
Hydrogenation: The major product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoroacetyl)pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of 2-(Trifluoroacetyl)pyrrole involves its interaction with various molecular targets. The trifluoroacetyl group is highly electron-withdrawing, which can influence the reactivity of the pyrrole ring. This makes the compound useful in reactions where electron density modulation is required. The exact molecular targets and pathways depend on the specific application and the chemical environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetylpyrrole: Similar structure but with an acetyl group instead of a trifluoroacetyl group.
2-(Trichloroacetyl)pyrrole: Contains a trichloroacetyl group instead of a trifluoroacetyl group.
1-(p-Tolylsulfonyl)pyrrole: Contains a p-tolylsulfonyl group instead of a trifluoroacetyl group.
Uniqueness
2-(Trifluoroacetyl)pyrrole is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic properties to the molecule. This makes it particularly useful in applications requiring strong electron-withdrawing groups. The trifluoroacetyl group also enhances the compound’s stability and reactivity compared to similar compounds with different substituents .
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)5(11)4-2-1-3-10-4/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVVPYXSJKIFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180260 | |
| Record name | Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2557-70-2 | |
| Record name | Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002557702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoroacetyl)-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique reactivity does 2-(Trifluoroacetyl)pyrrole exhibit in organic synthesis?
A1: this compound displays interesting reactivity with α-branched α,β-unsaturated aldehydes in the presence of organocatalysts. This reaction leads to the formation of complex chiral pyrrolizine-based triheterocycles with high enantio- and diastereoselectivity. [, ] This cascade aza-Michael–aldol reaction allows for the construction of molecules with three consecutive stereocenters, including two quaternary centers, making it a powerful tool in asymmetric synthesis.
Q2: How does the presence of the trifluoromethyl group influence the properties of this compound?
A2: The electron-withdrawing nature of the trifluoromethyl group significantly impacts the reactivity of the molecule. [] It enhances the electrophilicity of the carbonyl group in this compound, making it more susceptible to nucleophilic attack. This property is crucial for reactions like the formation of tetracyclic products with trans-3-bromo-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-chromene-6-carbonitrile. []
Q3: Can this compound self-associate, and how does this affect its behavior in solution?
A3: Yes, Infrared spectroscopy studies demonstrate that this compound forms cyclic dimers in solution through intermolecular hydrogen bonding. [] This self-association behavior is influenced by solvent polarity and temperature, impacting its overall reactivity and behavior in various solutions.
Q4: Are there computational studies on this compound, and what insights do they provide?
A4: Computational methods, particularly density functional theory (DFT) at the PBE1PBE/6-311++G** level, have been employed to study this compound. [] These calculations provide valuable information regarding vibrational frequencies, molecular geometries, and electronic properties, aiding in the interpretation of experimental data and understanding the reactivity of the molecule.
Q5: What are the future directions for research involving this compound?
A5: Future research could explore the development of novel organocatalytic asymmetric reactions utilizing this compound, potentially leading to the synthesis of new bioactive molecules. [, ] Further exploration of its self-association behavior in diverse solvents and development of structure-activity relationships for derivatives are also promising areas for investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


